3-(4-Trifluoromethoxyphenyl)isonicotinic acid

Catalog No.
S3335055
CAS No.
1261783-07-6
M.F
C13H8F3NO3
M. Wt
283.20
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Trifluoromethoxyphenyl)isonicotinic acid

CAS Number

1261783-07-6

Product Name

3-(4-Trifluoromethoxyphenyl)isonicotinic acid

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-3-1-8(2-4-9)11-7-17-6-5-10(11)12(18)19/h1-7H,(H,18,19)

InChI Key

JDRYLAIURDJPPT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)OC(F)(F)F

3-(4-Trifluoromethoxyphenyl)isonicotinic acid is an organic compound characterized by the molecular formula C13_{13}H8_8F3_3NO3_3. It features a trifluoromethoxy group attached to a phenyl ring, which is further linked to an isonicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and material science. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its interaction with biological targets and increasing its potential efficacy in therapeutic applications.

, including:

  • Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
  • Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, introducing new chemical functionalities into the molecule.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Research indicates that 3-(4-Trifluoromethoxyphenyl)isonicotinic acid exhibits potential biological activities, particularly as a ligand in biochemical assays. Its unique structure allows it to interact with various molecular targets, potentially modulating their activity. Preliminary studies suggest anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

The synthesis of 3-(4-Trifluoromethoxyphenyl)isonicotinic acid typically involves the reaction of 4-trifluoromethoxyaniline with isonicotinic acid. Common methods include:

  • Coupling Reactions: Utilizing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the two components.
  • Microwave-Assisted Synthesis: This technique enhances reaction efficiency and yields by applying microwave energy to accelerate the reaction process.
  • Flow Chemistry: Continuous flow reactors can be employed for large-scale production, improving safety and scalability while maintaining high purity levels.

3-(4-Trifluoromethoxyphenyl)isonicotinic acid finds applications across various fields:

  • Chemistry: Serves as a building block in synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals.
  • Biology: Investigated for its potential as a probe in molecular biology studies and biochemical assays.
  • Medicine: Explored for therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Industry: Utilized in producing specialty chemicals and materials with targeted properties.

Interaction studies are crucial for understanding the mechanism of action of 3-(4-Trifluoromethoxyphenyl)isonicotinic acid. Preliminary data suggest that it may interact with specific protein targets involved in cellular signaling pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for elucidating these interactions more clearly. These studies will help define its role in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with 3-(4-Trifluoromethoxyphenyl)isonicotinic acid. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
3-(Trifluoromethyl)phenyl isocyanate1258622-82-00.83
2-Chloro-5-(3-(trifluoromethoxy)phenyl)isonicotinic acid1261783-07-60.80
6-Chloro-5-(trifluoromethyl)nicotinic acid1110782-41-60.75
3-(Trifluoromethyl)pyridine-4-carboxylic acid590371-38-30.71

Uniqueness

The uniqueness of 3-(4-Trifluoromethoxyphenyl)isonicotinic acid lies in its combination of both the trifluoromethoxy group and the isonicotinic acid moiety. This specific structure imparts distinct electronic properties and biological activities compared to other similar compounds, making it valuable for various applications in research and industry.

Impact of Substituent Positioning on Pyridine Core Bioactivity

The pyridine ring’s substitution pattern directly modulates electronic distribution and steric interactions with biological targets. In 3-(4-trifluoromethoxyphenyl)isonicotinic acid, the isonicotinic acid moiety (pyridine-4-carboxylic acid) positions the carboxylic acid group at the para position relative to the nitrogen atom. This arrangement facilitates hydrogen bonding with basic residues in enzymatic active sites, as observed in kinase inhibitors [1].

Comparative studies with 2-substituted analogs reveal diminished binding affinity when the carboxylic acid group occupies the ortho position. For example, 2-(4-trifluoromethoxyphenyl)isonicotinic acid exhibits a 3.2-fold reduction in inhibitory potency against glycogen synthase kinase-3β (GSK-3β) compared to the 3-substituted variant, likely due to steric clashes with the ATP-binding pocket [6]. The meta position (4-substituted pyridine) optimizes spatial compatibility, as demonstrated by IC₅₀ values of 89 nM in GSK-3β inhibition assays [6].

Table 1: Substituent Position Effects on Target Affinity

Pyridine PositionTarget ProteinIC₅₀ (nM)Relative Potency
2-SubstitutedGSK-3β2870.31×
3-SubstitutedGSK-3β891.00×
4-SubstitutedCOX-24500.18×

Data derived from enzymatic assays highlight the superiority of 3-substitution for kinase targets, whereas 4-substituted analogs show preferential activity against cyclooxygenase-2 (COX-2) [5].

Role of Trifluoromethoxy Group in Target Binding Affinity

The trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring enhances both lipophilicity (clogP = 3.1) and dipole moment (2.7 D), enabling dual hydrophobic and electrostatic interactions. Molecular dynamics simulations reveal that the trifluoromethoxy group stabilizes binding to GSK-3β via:

  • Hydrophobic packing with Leu132 and Val135 in the ATP-binding pocket.
  • Dipole-dipole interactions with the backbone carbonyl of Asp133 [6].

Replacing -OCF₃ with methoxy (-OCH₃) reduces binding affinity by 6.8-fold, underscoring the importance of fluorine’s electron-withdrawing effects. The trifluoromethoxy group’s van der Waals volume (34.6 ų) also complements the steric constraints of hydrophobic subpockets, as evidenced by 1.9 kcal/mol better binding energy than -OCH₃ analogs [6].

Table 2: Substituent Effects on GSK-3β Inhibition

Phenyl SubstituentΔG Binding (kcal/mol)IC₅₀ (nM)
-OCF₃-9.489
-OCH₃-7.5605
-CF₃-8.1142

Comparative Pharmacophore Modeling with Structural Analogs

Pharmacophore alignment of 3-(4-trifluoromethoxyphenyl)isonicotinic acid with niflumic acid (2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid) reveals conserved features:

  • Hydrogen bond donor: Carboxylic acid group.
  • Aromatic π-system: Pyridine and phenyl rings.
  • Halogen-bonding motif: Trifluoromethyl/trifluoromethoxy groups [5].

However, the ortho positioning of the -OCF₃ group in niflumic acid versus the para position in 3-(4-trifluoromethoxyphenyl)isonicotinic acid confers divergent target selectivities. Niflumic acid preferentially inhibits COX-2 (IC₅₀ = 120 nM) due to enhanced steric complementarity with the larger COX-2 active site, whereas the para-substituted analog favors kinase targets [5] [6].

Table 3: Pharmacophore Comparison with Structural Analogs

CompoundKey PharmacophoresPrimary TargetIC₅₀ (nM)
3-(4-OCF₃-phenyl)isonicotinic acidCarboxylic acid, -OCF₃GSK-3β89
Niflumic acidCarboxylic acid, -CF₃COX-2120
2-(4-OCF₃-phenyl)isonicotinic acidCarboxylic acid, -OCF₃GSK-3β287

Quantum mechanical calculations further demonstrate that the trifluoromethoxy group’s gauche conformation (dihedral angle = 67°) optimizes electrostatic complementarity with kinase targets, unlike the trans-dominant conformation of trifluoromethyl groups [5].

Molecular Structure and Target Recognition

3-(4-Trifluoromethoxyphenyl)isonicotinic acid represents a structurally distinct isonicotinic acid derivative with molecular formula C13H8F3NO3 and molecular weight of 283.20 g/mol [1]. The compound features a pyridine-phenyl conjugated system with a trifluoromethoxy group positioned at the para location of the phenyl ring and a carboxylic acid moiety at position 4 of the pyridine ring [2]. This structural configuration positions the compound as a potential xanthine oxidase inhibitor based on established structure-activity relationships observed in related isonicotinic acid derivatives [3].

The trifluoromethoxy substituent significantly enhances the compound's electronic properties and metabolic stability compared to conventional methyl or hydrogen substitutions [4]. Research indicates that trifluoromethyl groups can improve binding affinity when positioned near specific amino acid residues, particularly phenylalanine, histidine, and arginine [5]. The electron-withdrawing nature of the trifluoromethoxy group modulates the electron density distribution across the conjugated system, potentially enhancing interactions with the molybdenum cofactor site of xanthine oxidase [6].

Enzyme-Substrate Interaction Mechanisms

Xanthine oxidase, a rate-limiting enzyme in purine metabolism, catalyzes the oxidative hydroxylation of hypoxanthine to xanthine and xanthine to uric acid [7] [8]. The enzyme exists in two forms: xanthine dehydrogenase and xanthine oxidase, with the latter generating reactive oxygen species during catalysis [9]. Structural analysis of xanthine oxidase reveals critical binding residues including LEU257, ILE353, and VAL259, which facilitate substrate recognition and catalytic activity [6].

Competitive inhibitors of xanthine oxidase demonstrate IC50 values ranging from 0.96 to 54.8 μM, with the most potent compounds showing binding interactions with Glu1261, Glu802, and Thr1010 residues [3]. The binding mechanism typically involves coordination with the molybdenum cofactor site, disrupting the normal electron transfer processes required for substrate oxidation [10]. Non-competitive inhibitors operate through allosteric mechanisms, binding at sites distinct from the active site and inducing conformational changes that reduce catalytic efficiency [11].

Uric Acid Production Modulation

The inhibition of xanthine oxidase directly reduces uric acid production, addressing hyperuricemia and associated metabolic disorders [12]. Under normal physiological conditions, approximately 90% of hypoxanthine is reutilized through the salvage pathway, converting to inosine monophosphate rather than proceeding through oxidative degradation [8]. Effective xanthine oxidase inhibition promotes this reutilization pathway, simultaneously reducing uric acid formation and enhancing adenosine triphosphate production through purine salvage mechanisms [7].

Table 1: Molecular Characteristics of 3-(4-Trifluoromethoxyphenyl)isonicotinic acid
PropertyValue
Molecular FormulaC13H8F3NO3
Molecular Weight (g/mol)283.20
IUPAC Name3-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid
Structural ClassificationIsonicotinic acid derivative
Trifluoromethoxy Group PositionPara position on phenyl ring
Carboxylic Acid PositionPosition 4 on pyridine ring
Ring SystemPyridine-phenyl conjugated system

Clinical studies demonstrate that xanthine oxidase inhibition reduces serum uric acid levels while simultaneously decreasing oxidative stress markers [13]. The dual benefit of reduced uric acid production and diminished reactive oxygen species generation makes xanthine oxidase inhibitors particularly valuable in treating metabolic syndrome, cardiovascular disease, and renal dysfunction associated with hyperuricemia [12]. The effectiveness of xanthine oxidase inhibition correlates with baseline enzyme activity levels, with greater therapeutic benefit observed in patients with elevated xanthine oxidase activity [14].

Purine Metabolism Pathway Intervention Strategies

De Novo Synthesis Regulation

Purine metabolism encompasses three interconnected pathways: de novo synthesis, catabolism, and salvage mechanisms [8]. The de novo pathway begins with phosphoribosyl pyrophosphate consumption and terminates with inosine monophosphate production through ten highly regulated enzymatic reactions [15]. Key regulatory enzymes include phosphoribosyl pyrophosphate amidotransferase, which catalyzes the rate-limiting step and responds to allosteric inhibition by inosine monophosphate, guanosine monophosphate, and adenosine monophosphate [16].

The intervention strategy targeting de novo synthesis focuses on modulating feedback inhibition mechanisms [17]. When purine nucleotides accumulate, they bind to regulatory sites on biosynthetic enzymes, reducing pathway flux and redirecting metabolic resources toward alternative pathways [15]. This regulation becomes particularly important during metabolic stress conditions where energy demand increases and purine nucleotide pools require rapid replenishment [18].

Trifunctional enzymes within the de novo pathway, such as trifunctional purine biosynthetic protein adenosine-3, catalyze multiple sequential reactions, creating potential intervention points for pathway modulation [15]. The strategic inhibition of these multifunctional enzymes can simultaneously affect multiple steps, amplifying the therapeutic effect while minimizing off-target interactions [17].

Salvage Pathway Enhancement

The purine salvage pathway provides an energy-efficient alternative to de novo synthesis, utilizing preformed purine bases through phosphoribosylation reactions [19]. Two critical transferase enzymes facilitate salvage reactions: adenosine phosphoribosyltransferase, which converts adenine to adenosine monophosphate, and hypoxanthine-guanine phosphoribosyltransferase, which catalyzes hypoxanthine conversion to inosine monophosphate [19].

Research demonstrates that the salvage pathway becomes predominant in certain cell types, particularly neurons, where hypoxanthine incorporation into adenosine triphosphate exceeds de novo synthesis efficiency [18]. This metabolic preference suggests that enhancing salvage pathway activity while simultaneously inhibiting xanthine oxidase could optimize purine utilization and reduce uric acid production [7].

Table 2: Purine Metabolism Pathway Enzymes and Intermediates
Pathway StepEnzymeProductRegulation
Hypoxanthine to XanthineXanthine OxidoreductaseXanthineRate-limiting step
Xanthine to Uric AcidXanthine OxidoreductaseUric AcidRate-limiting step
Adenosine to InosineAdenosine DeaminaseInosineConstitutive
Inosine to HypoxanthinePurine Nucleoside PhosphorylaseHypoxanthineConstitutive
Guanosine to GuaninePurine Nucleoside PhosphorylaseGuanineConstitutive
Guanine to XanthineGuanaseXanthineConstitutive
De novo synthesis endpointVarious enzymesInosine MonophosphateFeedback inhibition
Salvage pathway reutilizationHypoxanthine-guanine phosphoribosyltransferase, Adenosine phosphoribosyltransferaseNucleotide monophosphatesSubstrate availability

Catabolic Pathway Modulation

Purine catabolism proceeds through sequential enzymatic steps, beginning with nucleotide dephosphorylation and nucleoside formation [20]. The pathway involves adenosine, inosine, and guanosine conversion to their respective purine bases through purine nucleoside phosphorylase activity [16]. Adenosine deaminase catalyzes the conversion of adenosine to inosine, creating a convergence point where multiple purines enter the oxidative degradation sequence [20].

The final oxidative steps, catalyzed by xanthine oxidoreductase, represent the primary intervention target for metabolic disorder treatment [7]. By inhibiting these terminal reactions, therapeutic strategies can redirect purine flux toward salvage pathways while simultaneously reducing reactive oxygen species production [8]. This dual mechanism addresses both the metabolic consequences of hyperuricemia and the oxidative stress associated with excessive xanthine oxidase activity [9].

Metabolic disorders frequently involve dysregulated purine catabolism, with elevated xanthine oxidase activity contributing to tissue damage through reactive oxygen species generation [7]. Intervention strategies must therefore balance uric acid reduction with maintenance of adequate antioxidant capacity, as uric acid serves important physiological antioxidant functions [8].

Renal Urate Transport Protein Interaction Mechanisms

Primary Reabsorption Transporters

Renal urate homeostasis depends on the coordinated activity of multiple transport proteins located throughout the nephron [21]. Urate transporter 1, encoded by SLC22A12, functions as the primary apical reabsorption transporter in proximal tubular cells, with a Km value of 371 μM for urate transport [22]. This transporter operates through anion exchange mechanisms, utilizing the concentration gradients of transported and countertransported substrates to determine transport direction [21].

Glucose transporter 9, encoded by SLC2A9, serves as the major basolateral efflux transporter, facilitating urate exit from tubular cells into the systemic circulation [22]. Research demonstrates that glucose transporter 9 exhibits voltage-driven transport characteristics with a Km value of 365 ± 42 μM, and its activity becomes enhanced under high extracellular potassium concentrations [22]. The transporter shows distinct substrate specificity and pyrazinoate sensitivity compared to urate transporter 1, indicating independent regulatory mechanisms [23].

Genetic studies reveal that glucose transporter 9 knockout mice develop severe hyperuricemia and hyperuricosuria, demonstrating the critical role of this transporter in urate homeostasis [23]. Systemic knockout mice exhibit moderate hyperuricemia with early-onset nephropathy characterized by obstructive lithiasis and tubulointerstitial inflammation, while liver-specific knockout mice show severe hyperuricemia without structural kidney abnormalities [23].

Compensatory Transport Mechanisms

Multiple organic anion transporters contribute to renal urate handling through compensatory mechanisms when primary transporters become impaired [21]. Organic anion transporter 1, organic anion transporter 3, and organic anion transporter 4 can mediate urate transport under appropriate concentration gradient conditions [21]. These transporters function bidirectionally, participating in both secretion and reabsorption depending on substrate concentrations and electrochemical gradients [24].

The redundancy in urate transport systems becomes evident in transporter knockout studies, where preserved renal function occurs despite significant increases in urinary urate excretion [21]. This compensation suggests that multiple transporters can partially substitute for primary urate handling mechanisms, maintaining homeostasis under pathological conditions [24].

Table 3: Renal Urate Transport Proteins and Their Mechanisms
TransporterLocationFunctionKm Value (μM)Clinical Significance
URAT1 (SLC22A12)Apical membrane, proximal tubuleUrate reabsorption371Primary reabsorption pathway
GLUT9 (SLC2A9)Apical/basolateral, distal tubuleUrate efflux/reabsorption365 ± 42Major efflux transporter
OAT1 (SLC22A6)Basolateral membrane, proximal tubuleUrate secretion/reabsorptionVariableCompensatory mechanism
OAT3 (SLC22A8)Basolateral membrane, proximal tubuleUrate secretion/reabsorptionVariableCompensatory mechanism
OAT4 (SLC22A11)Apical membrane, proximal tubuleUrate reabsorptionVariableSecondary reabsorption
ABCG2 (BCRP)Apical membrane, proximal tubuleUrate secretionNot reportedAlternative secretion
NPT1 (SLC17A1)Apical membrane, proximal tubuleUrate secretionNot reportedBackup secretion
NPT4 (SLC17A3)Apical membrane, proximal tubuleUrate secretionNot reportedBackup secretion

Regulatory Mechanisms and Drug Interactions

Urate transporter regulation occurs through multiple mechanisms including transcriptional control, post-translational modifications, and drug-mediated inhibition [13]. Sodium-glucose cotransporter 2 inhibitors demonstrate the complex interplay between glucose and urate transport, enhancing fractional urate excretion through mechanisms involving luminal glucose concentration changes [24]. These interactions suggest that urate transport proteins respond to metabolic status and can be modulated through indirect mechanisms [13].

Research indicates that urate transporter 1 expression increases during hyperuricemic conditions, representing an adaptive response to elevated uric acid levels [13]. Conversely, glucose transporter 9 expression varies with metabolic demand and inflammatory status, suggesting dynamic regulation in response to pathological conditions [23]. The coordinate regulation of multiple transporters ensures maintained urate homeostasis across diverse physiological and pathological states [21].

XLogP3

3.2

Wikipedia

3-[4-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid

Dates

Last modified: 08-19-2023

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